Azide, pentafluorophenyl-

Descripción general

Descripción

Azide, pentafluorophenyl-, also known as C6F5N3, is a chemical compound that has been used in various applications, particularly in the field of materials science . It is a heterobifunctional coupling agent with two distinct and synthetically distinguishable reactive centers: the fluorinated phenylazide, which is capable of forming stable covalent adducts, and a functional group R, which can be tailored through synthesis .

Synthesis Analysis

The synthesis of Azide, pentafluorophenyl- involves two main approaches. The first method involves synthesizing PFPA bearing the first molecule or material with a functional linker R and then attaching the resulting PFPA to the second material by activating the azido group. In the second approach, the material surface is first functionalized with PFPA via functional center R, and coupling of the second molecule or material is achieved with the surface azido groups .Molecular Structure Analysis

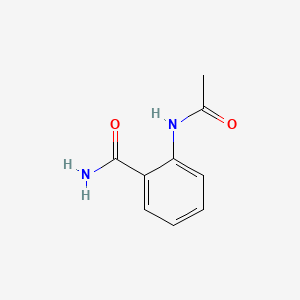

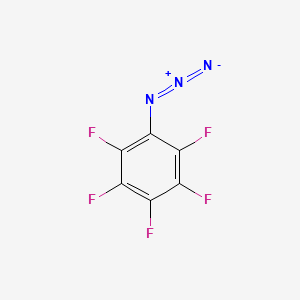

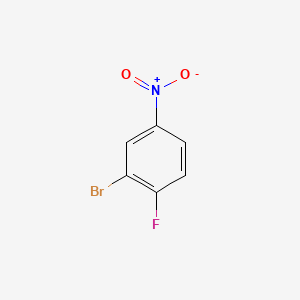

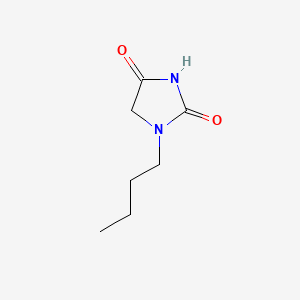

The molecular formula of Azide, pentafluorophenyl- is C6F5N3 . The structure consists of a pentafluorophenyl group attached to an azide group .Chemical Reactions Analysis

Azide, pentafluorophenyl- has been used in various chemical reactions. It has been used in click chemistry, a powerful strategy for constructing polymeric soft materials with precise control over architecture and functionality . The azide group in Azide, pentafluorophenyl- is reactive towards organic and carbon materials .Aplicaciones Científicas De Investigación

Protein Mimicry and Bioconjugation

Azide, pentafluorophenyl-: is utilized in the creation of single-chain polymer nanoparticles (SCNPs) which serve as a platform for protein mimicry . These SCNPs contain activated ester moieties that facilitate functionalization without altering the backbone structure. The pentafluorophenyl-functional SCNPs are prepared through intramolecular thiol-Michael addition crosslinking and can be post-functionalized with various amines, resulting in water-soluble SCNPs with fluorescent labels, ‘click’ functionality, amino acids, and even peptides. This method is significant for bioconjugation chemistry due to the electron-withdrawing properties of the pentafluorophenyl group, which are advantageous in reactions involving nucleophilic substitution .

Catalysis

The compound is involved in the synthesis of polymer compartments for catalysis . The pentafluorophenyl moiety can be replaced with other functional groups to create statistical polyacrylamide copolymers. These polymers can then be cross-linked to form nanoreactors with catalytic sites, enabling otherwise unfeasible catalytic reactions in aqueous environments. This application is crucial for the development of potent catalytic systems contributing to sustainable chemistry.

Synthetic Chemistry

In synthetic chemistry, 1-azido-2,3,4,5,6-pentafluorobenzene is commonly used as a reagent, particularly in the preparation of other azide-containing compounds. Its electron-withdrawing properties, provided by the pentafluorophenyl group, are useful in reactions involving nucleophilic substitution and aromatic substitution .

Derivatization Agent for GC Analysis

This compound is used as a derivatizing agent for gas chromatography (GC) analysis of polyfunctional thiols. It aids in the preparation of pentafluorobenzyl esters of organic acids for determination by capillary and GC. It is also utilized to derivatize N-7-substituted guanine adducts of DNA for determination by GC-electron capture-MS .

Polymer Research

Azide, pentafluorophenyl-: plays a role in the design and synthesis of cyclic polymers. It is used to modify hydroxyl-containing polymer double-chains by reacting with azide-functionalized polystyrene, leading to the generation of azide-containing polymer double-chains .

Pharmaceutical Applications

The compound’s ability to undergo post-polymerization functionalization reactions with both primary and secondary amines makes it a valuable tool in the pharmaceutical industry. It can be used to create polymer-protein hybrids with functionalities such as catalysis and biosensing, which are essential for the development of new pharmaceuticals .

Mecanismo De Acción

Target of Action

The primary target of 1-azido-2,3,4,5,6-pentafluorobenzene is the carbon atom in a molecule. The azide ion (N3-) is a great nucleophile and can form C-N bonds in nucleophilic substitution reactions .

Mode of Action

The azide ion (N3-) in 1-azido-2,3,4,5,6-pentafluorobenzene interacts with its targets through nucleophilic substitution reactions . In these reactions, primary and secondary alkyl halides and sulfonates are readily displaced by N3-, resulting in alkyl azides . The azide ion is the conjugate base of hydrazoic acid, HN3, and despite being only weakly basic, N3 is an extremely good nucleophile .

Biochemical Pathways

The azide ion (N3-) in 1-azido-2,3,4,5,6-pentafluorobenzene can be used to form C-N bonds in nucleophilic substitution reactions, which are part of many biochemical pathways . These reactions can lead to the formation of organic azides, which serve as “masked” amines . When treated with a reducing agent, such as LiAlH4 or even catalytic hydrogenation (Pd/C, H2), organic azides can be reduced to primary amines, liberating N2 in the process .

Pharmacokinetics

The compound’s molecular weight is 20907600 , which could influence its absorption, distribution, metabolism, and excretion

Result of Action

The result of the action of 1-azido-2,3,4,5,6-pentafluorobenzene is the formation of C-N bonds in nucleophilic substitution reactions . This can lead to the formation of organic azides, which can be reduced to primary amines . This makes for a very useful route to primary amines from alkyl halides .

Action Environment

The action of 1-azido-2,3,4,5,6-pentafluorobenzene can be influenced by environmental factors such as temperature and the presence of other chemicals. For example, the reaction of the azide ion with alkyl halides typically takes place in a polar aprotic solvent such as acetonitrile (CH3CN) or dimethylsulfoxide (DMSO)

Direcciones Futuras

Azide, pentafluorophenyl- has shown potential in various applications, particularly in the field of materials science. It has been used as a coupling agent in surface functionalization and nanomaterial synthesis . Future research may explore further applications of this compound in biological chemistry .

Propiedades

IUPAC Name |

1-azido-2,3,4,5,6-pentafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F5N3/c7-1-2(8)4(10)6(13-14-12)5(11)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEIQGWACCNREP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162011 | |

| Record name | Azide, pentafluorophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azide, pentafluorophenyl- | |

CAS RN |

1423-15-0 | |

| Record name | 1-Azido-2,3,4,5,6-pentafluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azide, pentafluorophenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001423150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azide, pentafluorophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1-azido-2,3,4,5,6-pentafluorobenzene in the synthesis described in the first research paper?

A1: 1-azido-2,3,4,5,6-pentafluorobenzene serves as a crucial reactant in the synthesis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone. [] This reaction, utilizing triethylamine as both a base catalyst and solvent, involves the interaction of 1-azido-2,3,4,5,6-pentafluorobenzene with 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione, ultimately leading to the formation of the desired triazole derivative.

Q2: The research mentions "aromatic π–π stacking interactions" within the crystal structure. How does the structure of 1-azido-2,3,4,5,6-pentafluorobenzene contribute to these interactions?

A2: While the research doesn't delve into the specifics of 1-azido-2,3,4,5,6-pentafluorobenzene's role in the π–π stacking interactions, it's important to note that the molecule features a pentafluorophenyl ring. This aromatic ring is capable of engaging in π–π stacking interactions with other aromatic systems, contributing to the overall stability and packing arrangement observed in the crystal structure of the final product. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one](/img/structure/B1266117.png)

![Sodium;3-[5-phenyl-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B1266128.png)